(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a heterocyclic derivative featuring a benzo[d]thiazole core fused with a quinoline moiety. The Z-configuration of the imino group and the allyl substituent at position 3 contribute to its stereochemical uniqueness. The methyl ester at position 6 enhances solubility, while the 2-phenylquinoline-4-carbonyl group introduces aromatic bulk, likely influencing intermolecular interactions and biological activity.
Properties
IUPAC Name |
methyl 2-(2-phenylquinoline-4-carbonyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S/c1-3-15-31-24-14-13-19(27(33)34-2)16-25(24)35-28(31)30-26(32)21-17-23(18-9-5-4-6-10-18)29-22-12-8-7-11-20(21)22/h3-14,16-17H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPOBKEASWHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common approach is the visible-light promoted radical cascade cyclization reaction. This method utilizes 3-allyl-2-arylquinazolinones as radical acceptors, leading to the formation of the desired compound under mild conditions . The reaction conditions often include the use of photocatalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Research has highlighted its potential anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to bind to DNA and proteins, affecting their function and leading to various biological effects. The thiazole ring can interact with enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocyclic Systems The target compound’s benzo[d]thiazole-quinoline hybrid differs from BIBF 1120’s indole-thiazole core (). The triazole-thione derivative () relies on hydrogen bonding (N–H···S/O interactions) for crystal packing, whereas the target compound’s quinoline moiety may facilitate π-π stacking in biological targets .
Substituent Effects The allyl group in the target compound introduces conformational flexibility absent in rigid analogues like BIBF 1120. This could modulate pharmacokinetic properties such as membrane permeability . Nitro groups in ’s compounds significantly boosted antimycobacterial activity. While the target compound lacks nitro substituents, its quinoline carbonyl may mimic electron-withdrawing effects, warranting further study .
Synthesis and Characterization
- The triazole-thione derivative () was characterized via single-crystal X-ray diffraction, highlighting hydrogen-bonded hexamers. Similar analysis for the target compound would require tools like SHELXL () or Mercury () to resolve its Z-configuration and packing behavior .
- Computational methods (e.g., Tanimoto similarity, MACCS fingerprints) cited in could quantify structural overlap between the target compound and kinase inhibitors like BIBF 1120, guiding virtual screening efforts .
Biological Implications emphasizes that substituent positioning (e.g., nitro on aryl rings) is critical for activity. The target compound’s 2-phenylquinoline group may similarly optimize steric and electronic interactions in enzyme active sites . The absence of a piperazinyl group (cf. BIBF 1120) suggests differing solubility and target selectivity profiles, underscoring the need for empirical validation .
Biological Activity
(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that integrates several bioactive moieties, including thiazole and quinoline structures. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of a thiazole ring fused with a quinoline derivative, which is crucial for its biological properties.
Biological Activity Overview
The biological activities of compounds similar to this compound have been extensively studied. The following sections summarize key findings regarding its potential therapeutic applications.
Anticancer Activity
- Mechanism of Action : Compounds containing thiazole and quinoline moieties have shown significant anticancer activity by targeting various pathways involved in cell proliferation and apoptosis. For instance, thiazole derivatives have been reported to inhibit the EGFR-TK pathway, which is crucial in many cancers .
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Case Studies :
- A study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against different cancer cell lines, indicating potent antiproliferative effects .
- Another investigation highlighted that certain quinoline-thiazole hybrids displayed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
- Broad Spectrum : The compound's structure suggests potential antimicrobial properties due to the presence of electron-rich aromatic systems that can interact with microbial targets.
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Research Findings :
- Thiazole-containing compounds have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- In vitro studies indicated that modifications in the thiazole ring could enhance antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Anticonvulsant Activity
- Activity Profile : Thiazoles are recognized for their anticonvulsant properties. Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models.
- Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Quinoline Moiety | Enhances cytotoxicity and provides additional targets |
| Substituents on Aromatic Rings | Impact solubility and interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
